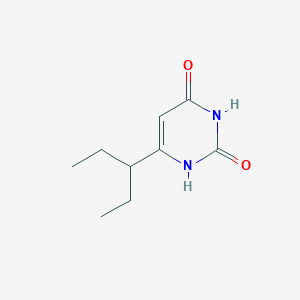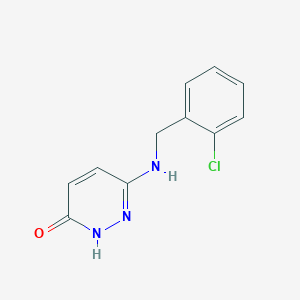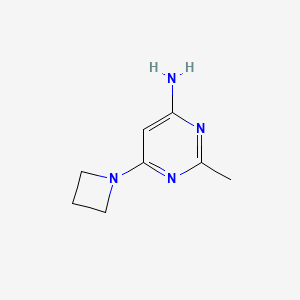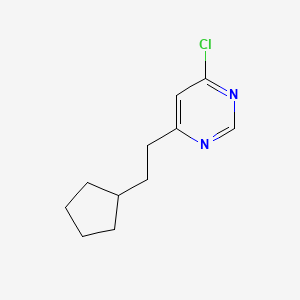
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol
概要
説明
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Substitution Reaction: The 4-position of the piperidine ring is methylated using methyl iodide or a similar methylating agent.
Coupling Reaction: The chloropyrimidine and methylpiperidine intermediates are coupled together using a suitable base such as sodium hydride or potassium carbonate.
Reduction: The final step involves the reduction of the intermediate to form the methanol derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the methanol group, to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Hydroxyl derivatives.
科学的研究の応用
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemistry: It serves as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function.
類似化合物との比較
Similar Compounds
(1-(6-Chloropyrimidin-4-yl)-4-ethylpiperidin-4-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(1-(6-Chloropyrimidin-4-yl)-4-phenylpiperidin-4-yl)methanol: Similar structure but with a phenyl group instead of a methyl group.
(1-(6-Chloropyrimidin-4-yl)-4-isopropylpiperidin-4-yl)methanol: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
- The presence of the methyl group at the 4-position of the piperidine ring provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.
- The chlorine atom on the pyrimidine ring enhances the compound’s ability to participate in substitution reactions, allowing for the introduction of various functional groups.
This detailed article provides a comprehensive overview of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYWPFFRAIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















